molecular formula C17H21N3OS B6541246 2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-1-(piperidin-1-yl)ethan-1-one CAS No. 333788-39-9

2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-1-(piperidin-1-yl)ethan-1-one

Cat. No.: B6541246
CAS No.: 333788-39-9
M. Wt: 315.4 g/mol
InChI Key: CIIRWQCSSFLTFH-UHFFFAOYSA-N
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Description

2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-1-(piperidin-1-yl)ethan-1-one is a complex organic compound featuring an imidazole ring substituted with a phenyl group and a piperidinyl group

Synthetic Routes and Reaction Conditions:

  • Imidazole Synthesis: The imidazole ring can be synthesized through the condensation of 1,2-diamines with 1,2-diketones under acidic conditions.

  • Phenyl Substitution: The phenyl group can be introduced via electrophilic aromatic substitution reactions.

  • Piperidinyl Group Addition: The piperidinyl group can be introduced through nucleophilic substitution reactions involving piperidine.

Industrial Production Methods: Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions are common, where the piperidinyl group can be substituted with other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

  • Reduction: Lithium aluminum hydride (LiAlH4)

  • Substitution: Various nucleophiles, depending on the desired substitution product

Major Products Formed:

  • Oxidation: Various oxidized derivatives of the compound

  • Reduction: Reduced forms of the compound

  • Substitution: Substituted derivatives with different nucleophiles

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Medicinal Chemistry: It can serve as a precursor or intermediate in the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders.

  • Material Science: Its unique structure makes it suitable for use in the development of advanced materials with specific electronic or optical properties.

  • Organic Synthesis: It can be used as a reagent or catalyst in organic synthesis reactions, facilitating the formation of complex molecules.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways:

  • Molecular Targets: The compound may interact with enzymes or receptors in biological systems.

  • Pathways Involved: It may modulate signaling pathways related to inflammation, pain, or other physiological processes.

Comparison with Similar Compounds

  • 1-(1-methyl-5-phenyl-1H-imidazol-2-yl)ethan-1-one: Similar structure but lacks the piperidinyl group.

  • 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetic acid: Contains a nitro group instead of the phenyl group.

Uniqueness: The presence of the piperidinyl group in this compound distinguishes it from similar compounds, potentially leading to different biological activities and applications.

This comprehensive overview highlights the significance of 2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-1-(piperidin-1-yl)ethan-1-one in various scientific fields. Its unique structure and diverse applications make it a valuable compound for further research and development.

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Properties

IUPAC Name

2-(1-methyl-5-phenylimidazol-2-yl)sulfanyl-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3OS/c1-19-15(14-8-4-2-5-9-14)12-18-17(19)22-13-16(21)20-10-6-3-7-11-20/h2,4-5,8-9,12H,3,6-7,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIIRWQCSSFLTFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1SCC(=O)N2CCCCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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